Monocaprylin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Digestion and Absorption:

2,3-Dihydroxypropyl octanoate, also known as monoctanoin, is a type of monoglyceride. Monoglycerides are formed when one fatty acid is esterified to glycerol. In the case of monoctanoin, the fatty acid is octanoic acid (caprylic acid). Research suggests that monoctanoin may have unique properties related to digestion and absorption. Studies have shown that monoctanoin is more readily absorbed by the intestinal epithelium compared to other long-chain triglycerides [Pubmed source: ]. This may be due to its solubility and ability to passively diffuse across the intestinal wall.

Cholesterol Gallstone Dissolution:

One of the most studied applications of monoctanoin in scientific research is its potential for dissolving cholesterol gallstones. In vitro and in vivo studies have demonstrated that monoctanoin can effectively dissolve cholesterol gallstones [Pubmed source]. This makes it a potential therapeutic option for patients with cholesterol gallstones who are not suitable for surgery.

Other Potential Applications:

There is ongoing scientific research to explore other potential applications of monoctanoin. Some areas of investigation include:

- Antimicrobial properties: Some studies suggest that monoctanoin may have antimicrobial properties against certain bacteria and fungi [Pubmed source].

- Drug delivery: Due to its favorable absorption characteristics, monoctanoin is being explored as a potential carrier for drug delivery [Pubmed source: ].

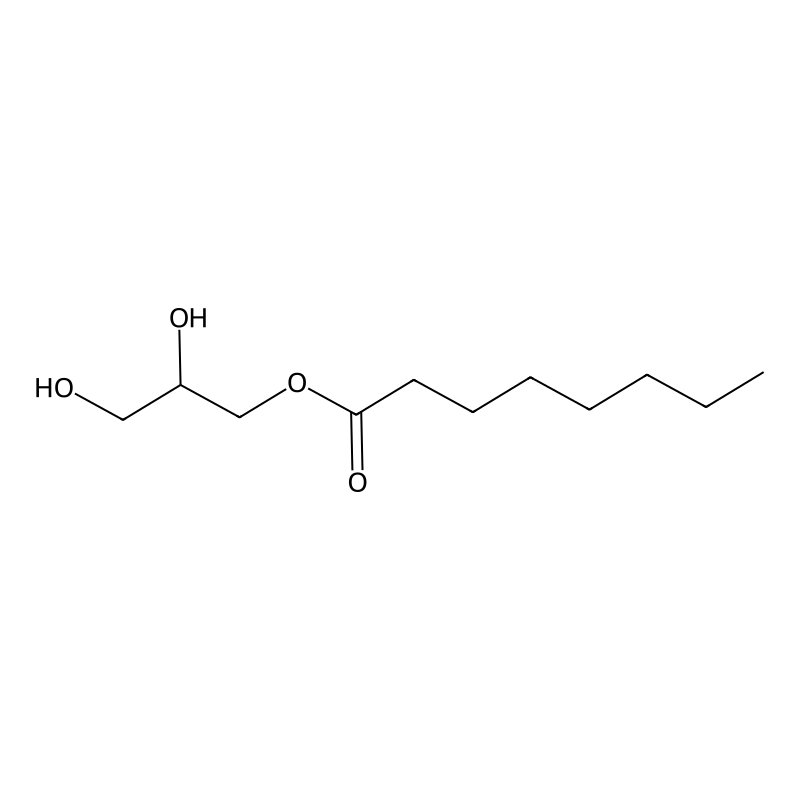

Monocaprylin, also known as glyceryl monocaprylate or 1-monocaprylin, is a monoglyceride derived from caprylic acid, a medium-chain fatty acid. Its chemical formula is with a molar mass of approximately 218.293 g/mol. Monocaprylin is characterized by its ability to act as an emulsifier and antimicrobial agent, making it valuable in various applications, particularly in food preservation and pharmaceuticals. It is recognized for its potential to disrupt microbial membranes, leading to cell lysis and death, which underlines its utility as a natural preservative and therapeutic agent .

- Antimicrobial activity: Studies suggest it may possess antimicrobial properties against certain bacteria.

- Enhancement of drug delivery: Its ability to form self-assembling structures (micelles) makes it a potential carrier for drug delivery.

- Modulation of biological processes: Research suggests it might influence metabolic pathways and gene expression.

Monocaprylin can be synthesized through the esterification of glycerol with caprylic acid. This reaction can be catalyzed by various agents, including acidic catalysts or enzymes such as lipases. The process typically involves heating the reactants under controlled conditions to promote the formation of the ester bond while removing water to shift the equilibrium towards product formation .

The reaction can be summarized as follows:

Additionally, monocaprylin can undergo hydrolysis in the presence of water to revert back to glycerol and caprylic acid, particularly under alkaline conditions .

Monocaprylin exhibits significant antibacterial activity against a variety of pathogens, including Escherichia coli and Staphylococcus aureus. Studies have shown that it can effectively reduce bacterial populations by more than 5 log CFU/mL within six hours of exposure. The mechanism of action involves disrupting the integrity of bacterial cell membranes, leading to loss of membrane potential and leakage of cellular contents . This property makes monocaprylin a promising candidate for use in food preservation and as an alternative to traditional synthetic preservatives.

The synthesis of monocaprylin can be achieved through several methods:

- Conventional Esterification: This method involves heating glycerol with caprylic acid in the presence of an acid catalyst.

- Enzymatic Synthesis: Using immobilized lipases allows for milder reaction conditions and higher specificity, resulting in fewer by-products.

- Ionic Liquid Catalysis: Recent studies have explored using ionic liquids for intensified synthesis, improving yield and selectivity .

Each method has its advantages, with enzymatic synthesis being particularly favorable for applications requiring high purity.

Monocaprylin is utilized in various fields:

- Food Industry: As a natural preservative due to its antimicrobial properties.

- Pharmaceuticals: In drug formulations for enhancing solubility and bioavailability.

- Cosmetics: As an emulsifier and skin-conditioning agent.

- Agriculture: As a potential alternative to antibiotics in veterinary medicine due to its efficacy against mastitis pathogens .

Research has highlighted monocaprylin's interactions with various microorganisms. It has been studied for its effectiveness against common pathogens in dairy cattle, demonstrating potential as an adjunct therapy in mastitis treatment. The compound's ability to maintain efficacy across different pH levels further enhances its appeal as a stable antimicrobial agent .

Monocaprylin shares structural similarities with other medium-chain fatty acid derivatives. Here are some comparable compounds:

Monocaprylin is unique due to its potent antibacterial activity at lower concentrations compared to other similar compounds, making it particularly effective in food preservation without altering taste or quality.

The thermodynamic properties of monocaprylin demonstrate its intermediate molecular characteristics as a medium-chain monoglyceride. The melting point of monocaprylin ranges from 39.0 to 43.0°C, positioning it as a solid at room temperature with a relatively low melting threshold [1] [2] [3] [4] [5] [6] [7] [8]. This melting point range reflects the compound's molecular structure, where the eight-carbon caprylic acid chain provides sufficient hydrophobic interactions to maintain crystalline structure at ambient conditions while remaining accessible for thermal transitions.

The boiling point exhibits variation depending on measurement conditions. At standard atmospheric pressure (760 mmHg), monocaprylin demonstrates a boiling point of 340°C [2] [4] [7], while measurements at 101.325 kPa indicate a lower boiling point of 296°C [1] [5] [6]. This discrepancy reflects the pressure-dependent nature of boiling point measurements and suggests careful consideration of experimental conditions in thermal analysis applications.

Vapor pressure characteristics reveal monocaprylin's low volatility profile. At 25°C, the vapor pressure measures 0.001 Pa [1] [5] [6], equivalent to 5.91×10⁻⁶ mmHg [2]. These exceptionally low vapor pressure values indicate minimal evaporation under standard conditions, contributing to the compound's stability during storage and processing applications. The density ranges from 1.024 to 1.044 g/cm³ at 20°C [1] [2] [5] [6], slightly higher than water, consistent with the organic ester structure.

| Parameter | Value | Reference Citations |

|---|---|---|

| Melting Point (°C) | 39.0-43.0 | [1] [2] [3] [4] [5] [6] [7] [8] |

| Boiling Point at 760 mmHg (°C) | 340 | [2] [4] [7] |

| Boiling Point at 101.325 kPa (°C) | 296 | [1] [5] [6] |

| Vapor Pressure at 25°C (Pa) | 0.001 | [1] [5] [6] |

| Vapor Pressure at 25°C (mmHg) | 5.91×10⁻⁶ | [2] |

| Density at 20°C (g/cm³) | 1.024-1.044 | [1] [2] [5] [6] |

| Flash Point (°C) | 123.4 | [2] [4] |

Solubility Behavior in Polar vs. Nonpolar Solvent Systems

Monocaprylin exhibits distinctive solubility patterns that reflect its amphiphilic molecular architecture, comprising both hydrophilic glycerol backbone and hydrophobic caprylic acid chain. The compound demonstrates limited aqueous solubility with 330 g/L at 20°C [1] [4] [5] [9], which represents moderate water solubility compared to other monoglycerides. This aqueous solubility enables dispersion in water-based systems, although complete dissolution requires mechanical agitation [9].

In polar aprotic solvents, monocaprylin shows excellent solubility characteristics. Dimethyl sulfoxide (DMSO) dissolves monocaprylin at concentrations up to 100 mg/mL (458.11 mM) [1] [10] [11] [12], indicating strong solvation through dipole-dipole interactions. Polar protic solvents such as ethanol demonstrate moderate solubility at 44 mg/mL (201.56 mM) [11] [12] , suggesting hydrogen bonding interactions between the hydroxyl groups of monocaprylin and the solvent molecules.

Nonpolar solvent systems exhibit variable solubility patterns. Chloroform demonstrates excellent solvation capacity with 100 mg/mL (458.1 mM) [10] [7], while other organic solvents including ethyl acetate and benzene show general solubility [9] . The differential solubility in nonpolar systems reflects the balance between hydrophobic chain interactions and polar group solvation requirements.

The "like dissolves like" principle governs monocaprylin's solubility behavior, where the compound's amphiphilic nature allows interaction with both polar and nonpolar environments [15] [16]. This characteristic makes monocaprylin particularly valuable as an emulsifying agent, capable of stabilizing oil-water interfaces through its dual solubility properties [17].

| Solvent System | Polarity | Solubility | Behavior | Reference Citations |

|---|---|---|---|---|

| Water (20°C) | Polar | 330 g/L | Limited solubility, can be dispersed | [1] [4] [5] [9] |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | 100 mg/mL (458.11 mM) | Good solubility | [1] [10] [11] [12] |

| Ethanol | Polar protic | 44 mg/mL (201.56 mM) | Moderate solubility | [11] [12] |

| Chloroform | Nonpolar | 100 mg/mL (458.1 mM) | Good solubility | [10] [7] |

| Organic solvents (general) | Variable | Soluble | Generally soluble | [9] |

Surface Activity and Critical Micelle Concentration

Monocaprylin exhibits significant surface-active properties due to its amphiphilic molecular structure, characterized by a hydrophilic glycerol head group and a hydrophobic octanoyl chain . The compound's partition coefficient (LogP) ranges from 1.24 to 1.71 [1] [2] [4] [5], indicating moderate lipophilicity that balances hydrophilic and hydrophobic interactions. This intermediate LogP value positions monocaprylin as an effective surfactant capable of reducing surface tension at interfaces.

The polar surface area (PSA) measures 66.76 Ų [2] [4], representing the molecular surface area occupied by polar atoms. This moderate PSA value reflects the presence of four oxygen atoms in the glycerol and ester functionalities, contributing to the compound's hydrophilic character while maintaining sufficient hydrophobic surface area for lipid interactions.

Micelle formation represents a critical aspect of monocaprylin's surface activity. The compound forms micelles above its critical micelle concentration (CMC), though specific CMC values for monocaprylin require further experimental determination [19] [20] [21] [22] [23]. Comparative studies with related monoglycerides suggest that monocaprylin, as an eight-carbon chain monoglyceride, likely exhibits higher CMC values compared to longer-chain analogues such as monocaprin (C10) and monolaurin (C12) [20] [24].

The surface tension reduction capability of monocaprylin enables its function as an emulsifier in food and pharmaceutical applications [25] [26]. The compound's ability to orient at oil-water interfaces, with the glycerol moiety extending into the aqueous phase and the caprylic chain anchoring in the lipid phase, stabilizes emulsion systems and enhances bioavailability of hydrophobic compounds [27] [28].

Membrane interaction studies demonstrate that monocaprylin integrates preferentially into liquid disordered phases of lipid membranes rather than solid ordered phases [19] [22]. This selective membrane partitioning contributes to the compound's antimicrobial mechanism through membrane destabilization and increased permeability [29].

| Parameter | Value | Notes | Reference Citations |

|---|---|---|---|

| LogP (Partition coefficient) | 1.24-1.71 | Indicates moderate lipophilicity | [1] [2] [4] [5] |

| Polar Surface Area (PSA) | 66.76 Ų | Moderate polar surface area | [2] [4] |

| Molecular Weight | 218.29 g/mol | Medium-chain monoglyceride | [1] [2] [10] [3] [4] [5] [9] [6] [7] [8] |

| Molecular Formula | C₁₁H₂₂O₄ | Monoglyceride structure | [1] [2] [10] [3] [4] [5] [9] [6] [7] [8] |

| Surface Activity | Amphiphilic properties | Both hydrophilic and hydrophobic regions | |

| Micelle Formation | Forms micelles above CMC | Critical micelle concentration dependent | [19] [20] [21] [22] [23] |

pH-Dependent Stability and Degradation Pathways

Monocaprylin demonstrates pH-dependent stability characteristics that significantly impact its performance in various applications. The compound exhibits remarkable stability across physiological pH ranges from 5.0 to 9.0, maintaining consistent antimicrobial activity regardless of pH variations [30] [31] [32]. This pH-independence distinguishes monocaprylin from conventional preservatives such as potassium sorbate and sodium benzoate, which show reduced efficacy under varying pH conditions [30] [32].

Acidic conditions promote acid-catalyzed hydrolysis of the ester bond in monocaprylin [33] [34] [35] [36]. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules. This acid-catalyzed pathway follows first-order kinetics with respect to hydrogen ion concentration, resulting in the formation of glycerol and caprylic acid as degradation products [33] [35] [36].

Basic conditions accelerate degradation through base-catalyzed saponification [33] [34] [35] [36]. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group produces a carboxylate salt, making the reaction irreversible under basic conditions [36]. This saponification pathway proceeds more rapidly than acid-catalyzed hydrolysis due to the irreversible nature of carboxylate formation.

Neutral pH conditions support moderate stability with slow hydrolysis rates [30] [32]. The uncatalyzed hydrolysis mechanism involves direct nucleophilic attack by water molecules, proceeding through a tetrahedral intermediate similar to catalyzed pathways but at significantly reduced rates [33] [34].

Temperature effects substantially influence degradation kinetics across all pH ranges. Higher temperatures accelerate both acid- and base-catalyzed hydrolysis through increased molecular motion and collision frequency [37] [38]. Storage studies demonstrate enhanced stability at refrigeration temperatures (4°C) compared to ambient (25°C) or elevated (50°C) conditions [37].

Degradation pathway mechanisms involve ester bond cleavage as the primary route, producing glycerol and caprylic acid under acidic conditions, or glycerol and caprylate salt under basic conditions [33] [34] [35] [36]. Secondary degradation pathways may include oxidative processes under aerobic conditions, particularly affecting the caprylic acid moiety [39].

| pH Range | Stability Behavior | Degradation Pathway | Reference Citations |

|---|---|---|---|

| 5.0-9.0 | Stable antimicrobial activity maintained | Minimal degradation | [30] [31] [32] |

| Acidic conditions | Susceptible to acid-catalyzed hydrolysis | Acid-catalyzed ester hydrolysis | [33] [34] [35] [36] |

| Neutral conditions | Moderate stability | Slow hydrolysis | [30] [32] |

| Basic conditions | Susceptible to base-catalyzed hydrolysis | Base-catalyzed saponification | [33] [34] [35] [36] |

| Variable pH | pH-independent antimicrobial efficacy | Ester bond hydrolysis | [30] [31] [32] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

502-54-5

68132-29-6

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Dates

2: Queralt Solari C, Quintana Martínez J, Insignares Ortiz E, Laguens Sahún G, Lozano Mantecón R. [Monoctanoin for the dissolution of biliary calculi. Report of a case]. Rev Esp Enferm Dig. 1991 Aug;80(2):133-5. Spanish. PubMed PMID: 1790079.

3: Smith BF. Dissolution of cholesterol gallstones in vitro. Gallstone matrix content and diameter, not cholesterol content, predict gallstone dissolution in monooctanoin. Gastroenterology. 1987 Jul;93(1):98-105. PubMed PMID: 3582920.

4: Tritapepe R, Di Padova C, Pozzoli M, Rovagnati P, Montorsi W. The treatment of retained biliary stones with monooctanoin: report of 16 patients. Am J Gastroenterol. 1984 Sep;79(9):710-4. PubMed PMID: 6475901.

5: Abate MA, Moore TL. Monooctanoin use for gallstone dissolution. Drug Intell Clin Pharm. 1985 Oct;19(10):708-13. Review. PubMed PMID: 3902430.

6: Teplick SK, Haskin PH. Monooctanoin perfusion for in vivo dissolution of biliary stones. A series of 11 patients. Radiology. 1984 Nov;153(2):379-83. PubMed PMID: 6484170.

7: Bogardus JB. Importance of viscosity in the dissolution rate of cholesterol in monooctanoin solutions. J Pharm Sci. 1984 Jul;73(7):906-10. PubMed PMID: 6470950.

8: Gadacz TR. The effect of monooctanoin on retained common duct stones. Surgery. 1981 May;89(5):527-31. PubMed PMID: 7221879.

9: Nijhawan S, Agarwal V, Sharma D, Rai RR. Evaluation of garlic oil as a contact dissolution agent for gallstones: comparison with monooctanoin. Trop Gastroenterol. 2000 Oct-Dec;21(4):177-9. PubMed PMID: 11194578.

10: Thistle JL, Carlson GL, Hofmann AF, LaRusso NF, MacCarty RL, Flynn GL, Higuchi WI, Babayan VK. Monooctanoin, a dissolution agent for retained cholesterol bile duct stones: physical properties and clinical application. Gastroenterology. 1980 May;78(5 Pt 1):1016-22. PubMed PMID: 7380174.